![molecular formula C8H14S B2393094 Spiro[3.3]heptan-2-ylmethanethiol CAS No. 2551115-36-5](/img/structure/B2393094.png)
Spiro[3.3]heptan-2-ylmethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.3]heptan-2-ylmethanethiol is a sulfur-containing organic compound that has garnered significant attention due to its potential biological and industrial applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptan-2-ylmethanethiol can be achieved through various methods. One approach involves the modification of commercially available spirocyclic diesters via monohydrolysis, Curtius rearrangement, and functional group deprotection sequences . Another method is based on the Bucherer-Bergs hydantoin synthesis, followed by cleavage to obtain the target amino acid fragment . These synthetic schemes offer the desired product in yields ranging from 31% to 52% on a scale of up to 22.5 grams .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst has been demonstrated to be effective for the rapid construction of spirocyclic skeletons under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[3.3]heptan-2-ylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s sulfur atom plays a crucial role in its reactivity, making it susceptible to oxidation and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride and alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce various alkylated derivatives.
Aplicaciones Científicas De Investigación
Spiro[3.3]heptan-2-ylmethanethiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and materials science. In biology, the compound’s unique structure and reactivity make it a useful probe for studying enzyme mechanisms and protein-ligand interactions. In medicine, this compound derivatives have shown potential as therapeutic agents for various diseases. Industrially, the compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of spiro[3.3]heptan-2-ylmethanethiol involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The spirocyclic structure of the compound also allows it to interact with specific binding sites on enzymes and receptors, modulating their activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to spiro[3.3]heptan-2-ylmethanethiol include other spirocyclic thiols and sulfides, such as spiro[2.3]hexane-2-thiol and spiro[4.4]nonane-2-thiol. These compounds share the spirocyclic framework and sulfur-containing functional group, but differ in the size and substitution pattern of the spirocyclic ring.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other spirocyclic thiols.
Propiedades
IUPAC Name |
spiro[3.3]heptan-2-ylmethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKECBHNYMKJBOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)
![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)
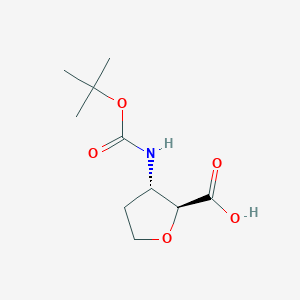
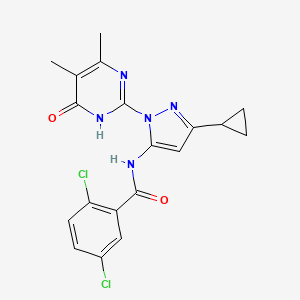
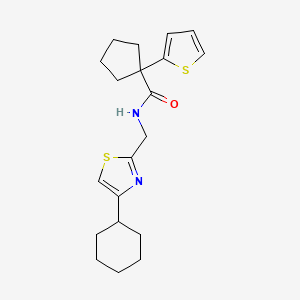
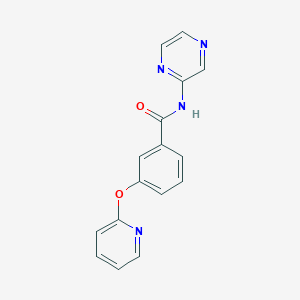

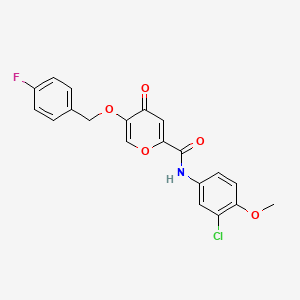

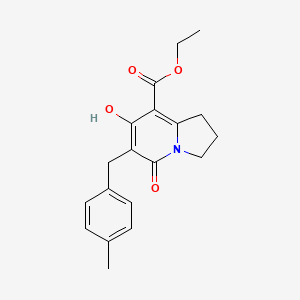
![4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine](/img/structure/B2393034.png)
